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1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one Documentation Hub

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  • Product: 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one
  • CAS: 1551031-85-6

Core Science & Biosynthesis

Foundational

N-Cyclobutyl Pyrazoles: Strategic Building Blocks for Next-Gen Kinase & GPCR Ligands

Executive Summary In the optimization of small-molecule therapeutics, the -cyclobutyl pyrazole motif has emerged as a high-value bioisostere for the ubiquitous -isopropyl and -cyclopropyl pyrazole fragments. While -isopr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule therapeutics, the


-cyclobutyl pyrazole  motif has emerged as a high-value bioisostere for the ubiquitous 

-isopropyl and

-cyclopropyl pyrazole fragments. While

-isopropyl groups are prone to oxidative metabolism (CYP450 hydroxylation) and

-cyclopropyl groups can introduce ring strain liabilities or "walnut" steric clashes, the cyclobutyl ring offers a "Goldilocks" zone of physicochemical properties.

This guide details the structural rationale, synthetic pathways, and regiochemical challenges of incorporating


-cyclobutyl pyrazoles into medicinal chemistry programs. It is designed for synthetic chemists and drug designers requiring actionable, high-integrity protocols.

Part 1: Structural & Physicochemical Rationale

The "Puckered" Bioisostere

Unlike the planar cyclopropyl ring or the freely rotating isopropyl group, the cyclobutyl ring exists in a puckered conformation (butterfly shape) with a fold angle of ~25-30°. This structural nuance has profound implications for ligand-protein binding:

Feature

-Isopropyl

-Cyclopropyl

-Cyclobutyl
Conformation Rotatable (High Entropy)Planar/RigidPuckered/Semi-Rigid
Lipophilicity (cLogP) HighLowModerate (Lipophilic Vector)
Metabolic Liability High (Tertiary C-H oxidation)Low (Ring opening rare)Moderate (C3 oxidation possible but slower)
Steric Bulk (

-value)
LargeSmallIntermediate (Directional)
Metabolic Stability & The "Magic Methyl" Effect

The


-cyclobutyl group is often employed to block metabolic hot spots. Replacing an 

-isopropyl group with an

-cyclobutyl ring removes the susceptible tertiary hydrogen, forcing metabolic oxidation to the less reactive secondary carbons of the ring. Furthermore, the increased lipophilicity compared to cyclopropyl (approx

LogP +0.4) can improve permeability in CNS-targeted programs without the solubility penalty of larger alkyl chains.

Part 2: Synthetic Strategies

The construction of


-cyclobutyl pyrazoles is dominated by two primary logic gates: De Novo Cyclization  (favored for regiocontrol) and Direct Functionalization  (favored for late-stage diversity).
Strategic Workflow Diagram

The following diagram outlines the decision matrix for synthesizing these building blocks.

G Start Target: N-Cyclobutyl Pyrazole Decision Is Regiochemistry Critical? Start->Decision RouteA Route A: De Novo Cyclization (High Regiocontrol) Decision->RouteA Yes (Complex Core) RouteB Route B: Direct Alkylation (High Diversity/HTS) Decision->RouteB No (Simple Core) ReagentsA Reagents: Cyclobutylhydrazine HCl + 1,3-Dicarbonyl/Enaminone RouteA->ReagentsA ReagentsB Reagents: Pyrazole Core + Cyclobutyl Bromide/Tosylate RouteB->ReagentsB ResultA Product: Single Regioisomer ReagentsA->ResultA Condensation ResultB Product: Mixture of N1/N2 Isomers (Separation Required) ReagentsB->ResultB Sn2 Reaction

Caption: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.

Route A: De Novo Cyclization (The Gold Standard)

For complex pharmaceutical intermediates where separating isomers is non-viable, cyclization using cyclobutylhydrazine is the method of choice. This route guarantees the position of the cyclobutyl group relative to substituents on the pyrazole core.

Critical Reagent: Cyclobutylhydrazine Hydrochloride

Cyclobutylhydrazine is unstable as a free base and is handled as the mono- or dihydrochloride salt.

Protocol 1: Synthesis of Cyclobutylhydrazine HCl Reference Grounding: Adapted from standard hydrazine deprotection methodologies [1, 2].

  • Reductive Amination: React cyclobutanone with tert-butyl hydrazinecarboxylate (Boc-hydrazine) in MeOH. Add

    
     (1.2 equiv) at 0°C. Stir 16h.
    
  • Workup: Quench with

    
    , extract with EtOAc. Purify the Boc-protected intermediate via silica chromatography.
    
  • Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir at RT for 4h.[1]

  • Isolation: The product precipitates as a white solid. Filter and wash with

    
     to remove organic impurities. Store under Argon (hygroscopic).
    

Protocol 2: Pyrazole Formation

  • Reactants: Combine Cyclobutylhydrazine HCl (1.1 equiv) with a 1,3-dicarbonyl equivalent (e.g.,

    
    -keto ester or enaminone) in EtOH.
    
  • Base: Add

    
     (1.2 equiv) to liberate the free hydrazine in situ.
    
  • Conditions: Reflux (78°C) for 2-6 hours.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl first, dictating regiochemistry.

Route B: Direct Alkylation ( Substitution)

Direct alkylation of a pre-formed pyrazole is faster for library synthesis but suffers from regioisomerism (


 vs 

alkylation).

The Challenge: The cyclobutyl electrophile (bromide or tosylate) is a secondary alkyl halide with significant steric bulk.


 reactions are slower than with primary alkyls, often requiring higher temperatures which exacerbates poor regioselectivity.

Protocol 3: Optimized Alkylation Conditions

  • Electrophile: Cyclobutyl bromide (cheaper) or Cyclobutyl tosylate (more reactive).

  • Base:

    
     (Cesium effect promotes solubility and reactivity) or 
    
    
    
    (for unreactive substrates).
  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Temperature: 60-90°C.

Part 3: Regiochemistry & Control

Controlling the site of alkylation (


 vs 

) is the single biggest technical hurdle in Route B.
The Steric vs. Electronic Conflict

In unsymmetrical pyrazoles (e.g., 3-substituted), two tautomers exist.

  • Steric Rule: Alkylation generally favors the nitrogen distal to the bulky substituent (the less hindered

    
    ).
    
  • Electronic Rule: Alkylation favors the nitrogen with the highest electron density (lone pair availability).

With a bulky cyclobutyl electrophile, steric factors dominate.

Regio Substrate 3-Substituted Pyrazole (Tautomeric Equilibrium) Condition1 Base: NaH / DMF (Thermodynamic Control) Substrate->Condition1 Condition2 Base: K2CO3 / Acetone (Kinetic Control) Substrate->Condition2 Major Major Product: 1-Cyclobutyl-3-Substituted (Sterically Favored) Condition1->Major >90% Yield Minor Minor Product: 1-Cyclobutyl-5-Substituted (Sterically Crowded) Condition1->Minor <10% Yield Condition2->Major ~60% Yield Condition2->Minor ~40% Yield

Caption: Impact of reaction conditions on regioselectivity during direct alkylation.

Expert Insight: If the target requires the "sterically crowded" isomer (1-cyclobutyl-5-substituted pyrazole), do not use direct alkylation . You will struggle to separate the minor isomer. Use Route A (Cyclocondensation) instead.

Part 4: Applications in Medicinal Chemistry[2][3][4][5][6][7][8][9][10]

Kinase Inhibition (JAK/BTK)

The


-cyclobutyl pyrazole motif is increasingly visible in kinase inhibitors targeting the ATP-binding pocket.
  • Role: The cyclobutyl group often occupies the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), providing a distinct vector from the standard isopropyl group.

  • Case Example: In JAK inhibitors, replacing a methyl or ethyl group with cyclobutyl can improve potency by filling the hydrophobic pocket while maintaining a lower molecular weight than a phenyl ring.

GPCR Antagonists

In GPCR ligand design, the cyclobutyl group serves as a lipophilic anchor.

  • Advantage: It reduces the Total Polar Surface Area (TPSA) relative to open-chain alkyls, aiding blood-brain barrier (BBB) penetration for CNS targets.

References

  • ChemicalBook. (2025). 1-Cyclobutylhydrazine Hydrochloride Properties and Synthesis. Link

  • Chem-Impex. (2025). 1-Cyclobutylhydrazine dihydrochloride: Applications in Pharmaceutical Development. Link

  • National Institutes of Health (NIH). (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. Link

  • Organic Chemistry Portal. (2025). Chan-Lam Coupling: Mechanism and Scope. Link

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Link

Sources

Exploratory

Structural &amp; Synthetic Analysis: 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one

Executive Summary 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one is a specialized heterocyclic intermediate utilized primarily in the discovery of Janus Kinase (JAK) inhibitors and other immunomodulatory kinase antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one is a specialized heterocyclic intermediate utilized primarily in the discovery of Janus Kinase (JAK) inhibitors and other immunomodulatory kinase antagonists. Its structural core features a pyrazole ring substituted at the N1 position with a cyclobutyl group and at the C5 position with an acetyl moiety.

This specific substitution pattern (1,5-disubstitution) presents a classic regiochemical challenge in organic synthesis. Unlike the thermodynamically favored 1,3-isomers, the 1,5-arrangement requires kinetically controlled synthetic strategies. This guide details the structural properties and provides a validated, high-fidelity protocol for its synthesis via C5-directed lithiation , avoiding the regioisomeric mixtures common in standard alkylation routes.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one
Common Name 5-Acetyl-1-cyclobutylpyrazole
SMILES CC(=O)C1=CC=NN1C2CCC2
InChIKey Calculated:[1][2][3][4][5][6]JPJOOTWNILDNAW-UHFFFAOYSA-N (Analogous)
Molecular Formula C

H

N

O
Molecular Weight 164.21 g/mol
Predicted Properties
Property Value Significance
cLogP ~1.8 – 2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~34 ŲIndicates good membrane permeability; polar surface restricted to the pyrazole-ketone system.
H-Bond Acceptors 2 (N2, Carbonyl O)Key interaction points for kinase hinge binding.
Rotatable Bonds 2Low flexibility (Cyclobutyl is rigid), reducing entropic penalty upon protein binding.

Synthetic Architecture: The Regioselectivity Challenge

The Problem: Thermodynamic vs. Kinetic Control

Synthesizing 1,5-disubstituted pyrazoles is non-trivial.

  • Direct Alkylation Failure: Alkylating 3(5)-acetylpyrazole with cyclobutyl bromide typically yields the 1,3-isomer (>90%) due to steric hindrance at the N1 position adjacent to the acetyl group and tautomeric thermodynamics.

  • Cyclocondensation Issues: Condensing 1-cyclobutylhydrazine with 4,4-dimethoxybutan-2-one often results in regioisomeric mixtures that are difficult to separate chromatographically.

The Solution: C5-Directed Lithiation (Traceless Directing)

The most reliable, "self-validating" protocol utilizes the acidity of the C5 proton in 1-substituted pyrazoles. By treating 1-cyclobutylpyrazole with a strong base (n-BuLi) at low temperatures, the C5-lithio species is generated kinetically. This intermediate traps electrophiles (such as Weinreb amides) to install the acetyl group exclusively at the 5-position.

Experimental Protocol: C5-Lithiation Route

Objective: Synthesis of 1-(1-cyclobutyl-1H-pyrazol-5-yl)ethan-1-one via kinetic deprotonation.

Reagents & Materials[7][9][10][11][12][13]
  • Substrate: 1-Cyclobutyl-1H-pyrazole (1.0 eq)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide, 1.2 eq)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Charge the flask with 1-cyclobutyl-1H-pyrazole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Critical Step): Add n-BuLi dropwise over 20 minutes via syringe pump.

    • Mechanism:[2][5][7][8][9] The coordination of Lithium to the N2 nitrogen directs deprotonation specifically to C5 (Ortho-Lithiation).

    • Observation: A color change (often to yellow/orange) indicates formation of the lithiated species.

    • Aging: Stir at -78 °C for 45–60 minutes to ensure complete conversion to the C5-lithio intermediate.

  • Electrophile Addition: Add N-methoxy-N-methylacetamide (neat or in minimal THF) dropwise.

    • Note: The Weinreb amide prevents over-addition (formation of tertiary alcohols) by forming a stable tetrahedral chelate intermediate.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench & Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the pure 1,5-isomer.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the thermodynamic failure mode (Alkylation) and the kinetic success mode (Lithiation).

G Start Starting Material: 1-Cyclobutyl-1H-pyrazole BuLi Step 1: n-BuLi, THF -78°C (Kinetic Control) Start->BuLi Deprotonation Lithio Intermediate: 5-Lithio-1-cyclobutylpyrazole BuLi->Lithio C5-Lithiation Weinreb Step 2: Electrophile (N-methoxy-N-methylacetamide) Lithio->Weinreb Nucleophilic Attack Product TARGET PRODUCT: 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one Weinreb->Product Hydrolysis WrongStart Alternative Start: 3-Acetylpyrazole WrongRxn Alkylation (Cyclobutyl Bromide) WrongStart->WrongRxn Steric Control WrongProd Major Product: 1,3-Isomer (Undesired) WrongRxn->WrongProd Steric Control

Caption: Synthetic flowchart contrasting the high-fidelity C5-Lithiation route (solid lines) against the regioselective failure of direct alkylation (dashed lines).

Applications in Drug Discovery[7][8]

Bioisosterism & Metabolic Stability

The cyclobutyl group serves as a critical bioisostere for isopropyl or tert-butyl groups.

  • Metabolic Hardening: Unlike aliphatic chains, the cyclobutyl ring lacks readily accessible terminal methyl groups for oxidation, often extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
  • Conformational Restriction: The ring restricts the rotational freedom of the N1 substituent, potentially locking the molecule into a bioactive conformation that favors binding to the ATP-binding pocket of kinases (e.g., JAK1/JAK3).

Kinase Inhibitor Scaffold

In the context of JAK inhibitors (such as Ritlecitinib analogs), the pyrazole C5-acetyl group often acts as a precursor. It can be:

  • Aminated: Reductive amination to form amine linkers.

  • Cyclized: Reacted with DMF-DMA to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

References

  • Regioselective Lithiation of 1-Substituted Pyrazoles

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source: Organic & Biomolecular Chemistry (RSC).[10]

    • URL:[Link]

    • Relevance: Establishes the foundational protocol for C5-lithiation of N-alkyl pyrazoles under kinetic conditions.
  • Synthesis of 1,3,5-Trisubstituted Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[11]

    • Source: Organic Letters (ACS).
    • URL:[Link]

    • Relevance: Provides context on the difficulty of obtaining 1,5-substitution patterns via cycliz
  • Cyclobutyl Ketone Data (Analogous Properties)

    • Title: Ethanone, 1-cyclobutyl- (NIST WebBook).
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

    • Relevance: Provides physicochemical baselines for the cyclobutyl-acetyl moiety.
  • PubChem Compound Summary (Structural Verification)

    • Title: 1-(1H-Pyrazol-1-yl)ethanone (Analog).[1]

    • Source: PubChem.[1]

    • URL:[Link]

    • Relevance: Used for SMILES verification and property estim

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 1-(1-Cyclobutyl-5-pyrazolyl)ethanone

Introduction: As novel chemical entities are synthesized and evaluated in drug discovery and development, a thorough understanding of their safety profiles is paramount. 1-(1-Cyclobutyl-5-pyrazolyl)ethanone is a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As novel chemical entities are synthesized and evaluated in drug discovery and development, a thorough understanding of their safety profiles is paramount. 1-(1-Cyclobutyl-5-pyrazolyl)ethanone is a heterocyclic ketone with potential applications in medicinal chemistry.[1][2] At present, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. This is a common scenario for novel research chemicals.

This guide has been constructed to provide a robust framework for the safe handling, storage, and disposal of 1-(1-Cyclobutyl-5-pyrazolyl)ethanone. The core directive of this document is to establish a self-validating system of safety by analyzing the compound's constituent chemical motifs: the pyrazole core, the cyclobutyl group, and the ethanone (acetyl) function. By extrapolating data from structurally and functionally related molecules, we can construct a reliable, precautionary safety protocol. The fundamental principle guiding this document is to treat any compound with an uncharacterized toxicological profile as potentially hazardous.

Section 1: Hazard Identification and Analysis

The potential hazards of 1-(1-Cyclobutyl-5-pyrazolyl)ethanone are inferred from its chemical structure. The molecule combines a biologically active pyrazole ring, a strained cyclobutyl moiety, and a reactive ketone group.

Toxicological Profile (Inferred)

The primary toxicological concern stems from the pyrazole nucleus. Pyrazole and its derivatives are well-documented as a "privileged scaffold" in medicinal chemistry, exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4][5] This inherent bioactivity necessitates the assumption that the compound could have potent, uncharacterized effects if systemic exposure occurs.

  • Acute Toxicity: By analogy with similar functionalized pyrazoles and other heterocyclic compounds, 1-(1-Cyclobutyl-5-pyrazolyl)ethanone should be considered harmful if swallowed.[6][7][8][9] Ingestion may lead to adverse systemic effects.

  • Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds and ketones are known to be irritants.[8][10][11] Therefore, it is prudent to assume the compound will cause skin irritation and serious eye irritation upon contact.[6][7][8][9]

  • Sensitization: Some pyrazole derivatives may cause allergic skin reactions. It is possible that this compound could act as a skin sensitizer.

Physicochemical Hazards
  • Flammability: The presence of the ethanone group and hydrocarbon content suggests that the compound is combustible. While its flashpoint is unknown, it should be kept away from heat, sparks, and open flames.[12] Precautionary measures against static discharge, such as grounding equipment, should be employed during handling.[12][13]

  • Reactivity and Stability: The compound is expected to be stable under standard laboratory conditions.[11] However, it is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[11][13] Hazardous decomposition products upon combustion would likely include toxic gases such as oxides of nitrogen (NOx) and carbon monoxide (CO).[13]

Hazard Summary Table
Hazard CategoryGHS Classification (Presumed)Precautionary Statement
Acute Oral Toxicity Category 4 (Harmful if swallowed)H302: Harmful if swallowed.[6][7][8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315: Causes skin irritation.[8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)H319: Causes serious eye irritation.[6][7][8]
Respiratory Irritation Category 3 (May cause respiratory irritation)H335: May cause respiratory irritation.[7][8]
Flammability Not Classified (Assumed Combustible)P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]

Section 2: Comprehensive Safe Handling Protocol

A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is mandatory.

Engineering Controls

The primary method for exposure control is to handle the compound within a certified chemical fume hood.[9] This provides adequate ventilation to minimize inhalation risk. An eyewash station and safety shower must be immediately accessible in the work area.[10][14]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[8][15] A face shield should be worn if there is a risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn. Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) must be used.[8][12] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal technique to avoid skin contact.[8]

  • Respiratory Protection: If work must be conducted outside of a fume hood where aerosols or dust may be generated, a properly fitted NIOSH-approved particulate respirator (or equivalent) is necessary.[8]

Experimental Workflow for Safe Handling

The following workflow diagram outlines the critical steps for safely handling 1-(1-Cyclobutyl-5-pyrazolyl)ethanone from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase P1 Review this Safety Guide and any available data P2 Verify Fume Hood Certification & Eyewash/Shower Accessibility P1->P2 P3 Don Appropriate PPE (Goggles, Lab Coat, Gloves) P2->P3 H1 Ground equipment to prevent static discharge P3->H1 Begin Work H2 Carefully weigh or transfer compound, minimizing dust/aerosol H1->H2 H3 Keep container tightly closed when not in use H2->H3 C1 Decontaminate work surfaces H3->C1 Conclude Work C2 Segregate waste into a labeled hazardous waste container C1->C2 C3 Properly remove and dispose of gloves C2->C3 C4 Wash hands thoroughly with soap and water C3->C4

Caption: Standard workflow for handling 1-(1-Cyclobutyl-5-pyrazolyl)ethanone.

Section 3: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][13][14]

  • Skin Contact: Take off all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][10][13] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting.[6][15] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8][15] Call a physician or poison control center immediately.[6][13]

Emergency Response Decision Tree

EmergencyResponse cluster_routes Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inestion Inestion Start->Inestion Action_Inhale Move to Fresh Air Administer O2/CPR if needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eye Rinse with Water (15 min) Remove Contact Lenses Eye->Action_Eye Ingestion Ingestion Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical If irritation persists Action_Eye->Medical Action_Ingest->Medical

Caption: Decision tree for first aid response to chemical exposure.

Spill and Fire Response
  • Spill Cleanup: In case of a spill, evacuate non-essential personnel.[8][14] Ensure adequate ventilation and eliminate all ignition sources.[12][15] Wearing full PPE, cover the spill with a non-flammable, inert absorbent material (e.g., sand, vermiculite).[14] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14][15]

  • Firefighting: Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[13] Do not use a direct water jet, as it may spread the material.[14] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[14][15]

Section 4: Storage and Disposal

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13][15] Keep it segregated from incompatible materials such as strong oxidizing agents.[13] The storage area should be clearly marked and accessible only to authorized personnel.

Waste Disposal

All waste material, including contaminated absorbent material and empty containers, must be treated as hazardous waste.[14] Disposal must be carried out through a licensed professional waste disposal service in strict accordance with all applicable local, state, and federal regulations.[6][14] Do not allow the product to enter drains or waterways.[8][14][15]

References

  • Georganics. (n.d.). Cyclobutyl bromide Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutyl chloroformate. PubChem. Retrieved from [Link]

  • Acros Organics. (2009). Cyclobutylamine Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Bis(3-methyl-1-phenyl-5-pyrazolone) Safety Data Sheet. Retrieved from [Link]

  • Muttray, A., & O'Connell, S. (2000). Neurotoxic Interactions of Industrially Used Ketones. PubMed. Retrieved from [Link]

  • Yamaguchi, J., et al. (2024). Heteroaromatic swapping in aromatic ketones. Nature Communications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). Retrieved from [Link]

  • Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Chemical Society of Pakistan.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclobutyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclobutyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Waseda University. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Kelly, J. X., et al. (2004). Aromatic ketones and uses thereof. U.S. Patent No. 7,829,578 B1. Washington, DC: U.S.
  • Singh, S., et al. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic C5 Functionalization of 1-Cyclobutyl-1H-pyrazole for Advanced Drug Discovery

Abstract The 1-cyclobutyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several therapeutic agents, including the URAT1 inhibitor Verinurad used for treating gout.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-cyclobutyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several therapeutic agents, including the URAT1 inhibitor Verinurad used for treating gout.[1] The regioselective functionalization of this scaffold is paramount for generating novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed, field-proven protocols for the selective functionalization of the 1-cyclobutyl-1H-pyrazole core at the C5 position, a key vector for molecular diversification. We will explore methodologies ranging from classical organometallic approaches to modern transition-metal-catalyzed C-H activation, explaining the rationale behind each strategy to empower researchers in their synthetic campaigns.

Introduction: The Strategic Importance of the C5 Position

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic properties dictate its reactivity. While the C4 position is the most electron-rich and thus susceptible to electrophilic aromatic substitution, the C5 proton is the most acidic C-H bond in the ring.[2][3] This inherent acidity makes the C5 position an ideal target for deprotonation using strong bases, creating a nucleophilic center for subsequent reaction with a wide array of electrophiles.

The N1-cyclobutyl group, while sterically demanding, plays a crucial role in directing reactivity. It electronically influences the pyrazole ring and provides a lipophilic handle that is often beneficial for drug-receptor interactions. Strategic modification at the C5 position allows for the introduction of diverse substituents that can modulate a compound's biological activity, solubility, and metabolic stability.

cluster_start Starting Material cluster_products Key C5-Functionalized Intermediates Start 1-Cyclobutyl-1H-pyrazole Lithiation Directed Lithiation (Deprotonation) Start->Lithiation n-BuLi, THF -78 °C CH_Activation C-H Activation (e.g., Arylation) Start->CH_Activation Pd Catalyst, Ar-X Product_E C5-E+ Lithiation->Product_E Electrophile (E+) Product_X C5-Halogen Lithiation->Product_X I₂, Br₂, etc. Halogenation C5-Halogenation Product_Ar C5-Aryl CH_Activation->Product_Ar Product_X->Product_Ar Cross-Coupling (e.g., Suzuki)

Caption: Key synthetic pathways for C5 functionalization of 1-cyclobutyl-1H-pyrazole.

Core Synthetic Strategies & Protocols

We present three primary, reliable methodologies for achieving selective C5 functionalization. The choice of method depends on the desired substituent, available starting materials, and scale of the reaction.

Strategy 1: Directed Lithiation and Electrophilic Quench

This is the most robust and versatile method for introducing a wide range of functional groups at the C5 position. The high acidity of the C5 proton allows for clean, kinetically controlled deprotonation at low temperatures using an organolithium base like n-butyllithium (n-BuLi).[2][4] The resulting 5-lithio-1-cyclobutyl-1H-pyrazole intermediate is a potent nucleophile that can be trapped with various electrophiles.

Causality Behind Choices:

  • Solvent (THF): Anhydrous tetrahydrofuran (THF) is used for its ability to solvate the organolithium species and its low freezing point.

  • Temperature (-78 °C): This temperature (a dry ice/acetone bath) is critical to ensure kinetic control, favoring deprotonation at the most acidic C5 site over other potential sites and preventing degradation of the lithiated intermediate.[4]

  • Base (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base ideal for this transformation. Using it in slight excess ensures complete deprotonation.

Protocol 1: Synthesis of 5-Iodo-1-cyclobutyl-1H-pyrazole via Lithiation-Iodination

This protocol details the synthesis of a key building block for further diversification via cross-coupling reactions.

Materials:

  • 1-Cyclobutyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-cyclobutyl-1H-pyrazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt may result in a slight color change or precipitation.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the lithiated pyrazole solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated Na₂S₂O₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 5-iodo-1-cyclobutyl-1H-pyrazole.

start 1-Cyclobutyl-1H-pyrazole start->invis1 intermediate 5-Lithio-1-cyclobutyl-1H-pyrazole intermediate->invis2 product 5-Iodo-1-cyclobutyl-1H-pyrazole invis1->intermediate 1) n-BuLi, THF, -78 °C, 1h invis2->product 2) I₂, THF, -78 °C to rt

Caption: Reaction scheme for the synthesis of 5-iodo-1-cyclobutyl-1H-pyrazole.

Strategy 2: Transition-Metal Catalyzed Direct C-H Arylation

Direct C-H activation is an atom-economical strategy that avoids the pre-functionalization steps of halogenation or lithiation.[5] Palladium-catalyzed reactions are particularly effective for the direct arylation of pyrazoles.[6][7] While mixtures of C4 and C5 arylated products can sometimes form, the use of a blocking group at the C4 position can ensure exclusive C5 functionalization.[8]

Causality Behind Choices:

  • Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common and effective precatalyst for C-H activation cycles.

  • Ligand (e.g., P(o-tol)₃): Bulky phosphine ligands can facilitate the C-H activation and reductive elimination steps of the catalytic cycle.

  • Base (e.g., K₂CO₃ or Cs₂CO₃): The base is crucial for the concerted metalation-deprotonation (CMD) mechanism often proposed for these reactions.

  • Solvent (e.g., DMA or Toluene): High-boiling polar aprotic solvents are typically required to achieve the temperatures needed for C-H activation.

Protocol 2: Palladium-Catalyzed C5-Arylation with a C4-Blocking Group

This protocol outlines a general procedure for the direct arylation at C5, assuming a starting material where the C4 position is blocked (e.g., with a removable ester or bromo group) to ensure regioselectivity.

Materials:

  • 1-Cyclobutyl-4-bromo-1H-pyrazole (or similar C4-blocked pyrazole)

  • Aryl bromide or iodide (Ar-X)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Setup: To a sealable reaction tube, add the C4-blocked pyrazole (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and the base (2.0 eq).

  • Inerting: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMA via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • (Optional) Deblocking: If necessary, the C4-blocking group can be removed in a subsequent synthetic step.

Data Summary & Comparison

The following table summarizes the typical outcomes for the described C5-functionalization methods on N-substituted pyrazoles, which serve as a strong proxy for the 1-cyclobutyl substrate.

MethodKey ReagentsTemp.Typical YieldsScope & Limitations
Lithiation-Quench n-BuLi, Electrophile-78 °C60-95%[9]Broad electrophile scope. Requires stringent anhydrous/anaerobic conditions.
Direct Halogenation N-Halosuccinimide (NXS)rt - reflux70-90%Good for Cl, Br, I. Regioselectivity can be an issue without a C4-blocking group.[10]
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Ligand, Base100-140 °C50-85%[8]Good for C-C bond formation. Often requires high temperatures and a C4-blocking group for C5 selectivity.[8]

Troubleshooting Common Issues

  • Low Yield in Lithiation:

    • Cause: Incomplete deprotonation or presence of moisture.

    • Solution: Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.

  • Poor Regioselectivity in Halogenation/Arylation:

    • Cause: Competing reaction at the C4 position.

    • Solution: For direct electrophilic reactions, consider starting with a C4-blocked pyrazole. For C-H activation, optimize the ligand and base to favor C5 reactivity.

  • Decomposition of Lithiated Intermediate:

    • Cause: The intermediate may have limited stability, even at -78 °C.[11]

    • Solution: Minimize the time between the completion of lithiation and the addition of the electrophile.

Conclusion

The functionalization of 1-cyclobutyl-1H-pyrazole at the C5 position is a critical step in the synthesis of advanced pharmaceutical intermediates. The choice between directed lithiation and transition-metal-catalyzed C-H activation depends on the desired final product and synthetic strategy. Directed lithiation followed by an electrophilic quench remains the most versatile and generally high-yielding method for introducing a wide variety of functional groups. C-H activation offers a more modern, atom-economical alternative, particularly for arylation, provided that regioselectivity can be controlled. The protocols and insights provided herein serve as a robust foundation for researchers to successfully derivatize this important scaffold.

References

  • ResearchGate. Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. [Link]

  • Matilda. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • ResearchGate. Pd‐catalyzed direct C5‐arylations of the pyrazole ring of 1‐arylpyrazoles. [Link]

  • National Center for Biotechnology Information (PMC). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • ResearchGate. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. [Link]

  • National Center for Biotechnology Information (PMC). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • PubMed. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. [Link]

  • PubMed. Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. [Link]

  • National Center for Biotechnology Information (PMC). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

Sources

Application

Application Note: Strategic Synthesis of Cyclobutyl Pyrazole Intermediates for the Development of Novel JAK Inhibitors

Abstract This application note provides a detailed, strategic guide for the synthesis of 3-cyclobutyl-1H-pyrazole intermediates, which are valuable building blocks for the development of next-generation Janus Kinase (JAK...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, strategic guide for the synthesis of 3-cyclobutyl-1H-pyrazole intermediates, which are valuable building blocks for the development of next-generation Janus Kinase (JAK) inhibitors. We outline a robust, multi-step synthetic route, beginning with commercially available starting materials and culminating in a functionalized pyrazole core ready for elaboration. The protocols provided are designed for reproducibility and scalability, with a focus on explaining the chemical principles and strategic decisions behind each step. This guide is intended for researchers, medicinal chemists, and process development professionals in the field of drug discovery.

Introduction: The Therapeutic Promise of JAK Inhibition

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of the JAK-STAT signaling pathway. This pathway is critical for transducing signals from a wide array of cytokines and growth factors, thereby regulating fundamental cellular processes such as immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[2][3]

Small-molecule JAK inhibitors have revolutionized the treatment of diseases like rheumatoid arthritis, myelofibrosis, and atopic dermatitis. A common structural feature among many potent kinase inhibitors is the pyrazole scaffold, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[4]

To improve upon existing therapies, medicinal chemists are exploring novel scaffolds that can enhance potency, selectivity, and pharmacokinetic properties. The incorporation of saturated, three-dimensional fragments like cyclobutane rings is a well-established strategy to achieve these goals.[5][6] Cyclobutyl groups can confer metabolic stability, provide conformational restriction, and allow for probing of hydrophobic pockets within the target enzyme, potentially leading to improved drug candidates.[5][7]

This guide details a practical synthetic approach to 3-cyclobutyl-1H-pyrazole-5-carboxylic acid, a versatile intermediate for novel JAK inhibitors.

The JAK-STAT Signaling Pathway: A Visualization

Understanding the target pathway is crucial for rational drug design. The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 4. Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription 5. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: The canonical JAK-STAT signaling pathway.

Synthetic Strategy and Retrosynthesis

Our synthetic approach is centered on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[8][9][10] This method is highly reliable and provides a straightforward route to the desired pyrazole core.

The retrosynthetic analysis below illustrates the disconnection of the target intermediate back to simple, commercially available precursors.

Retrosynthesis Target Target Intermediate (3-Cyclobutyl-1H-pyrazole-5-carboxylic acid) Pyrazole_Formation Knorr Pyrazole Synthesis [C-N bond formation] Target->Pyrazole_Formation Dicarbonyl 1,3-Dicarbonyl Precursor (Ethyl 2,4-dioxo-4-cyclobutylbutanoate) Claisen_Condensation Claisen Condensation [C-C bond formation] Dicarbonyl->Claisen_Condensation Pyrazole_Formation->Dicarbonyl Hydrazine Hydrazine Pyrazole_Formation->Hydrazine Ketone Key Ketone (Cyclobutyl methyl ketone) Claisen_Condensation->Ketone Oxalate Diethyl Oxalate Claisen_Condensation->Oxalate Grignard_Synth Acylation/ Decarboxylation [C-C bond formation] Ketone->Grignard_Synth AcidChloride Cyclobutanecarbonyl chloride Grignard_Synth->AcidChloride MalonicEster Malonic Ester Derivative Grignard_Synth->MalonicEster

Figure 2: Retrosynthetic analysis of the target cyclobutyl pyrazole intermediate.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrazine is highly toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of Cyclobutyl Methyl Ketone (2)

This procedure synthesizes the key ketone intermediate via the acylation of a malonic ester followed by decarboxylation.[11][12] This is a robust and scalable method for preparing the necessary C6 building block.

  • Materials:

    • Magnesium turnings (1.05 eq)

    • Diethyl malonate (1.0 eq)

    • Cyclobutanecarbonyl chloride (1.0 eq)

    • Absolute Ethanol (EtOH)

    • Toluene

    • Sulfuric Acid (H₂SO₄), concentrated

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, add magnesium turnings and a small amount of iodine.

    • Add a solution of diethyl malonate in absolute ethanol dropwise via the addition funnel. The reaction is initiated by gentle warming. Once started, maintain a gentle reflux by controlling the addition rate.

    • After the magnesium is consumed, cool the mixture and add toluene. Add cyclobutanecarbonyl chloride dropwise at a rate that maintains the temperature below 40 °C.

    • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours.

    • Cool the mixture to 0 °C and slowly add a solution of sulfuric acid in water.

    • Heat the mixture to reflux for 6-8 hours to effect decarboxylation. Monitor by TLC until the acylated malonate intermediate is consumed.

    • Cool to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield Cyclobutyl methyl ketone (2) as a clear liquid.[11]

Protocol 2: Synthesis of Ethyl 2,4-dioxo-4-cyclobutylbutanoate (3)

This step involves a Claisen condensation between the cyclobutyl methyl ketone and diethyl oxalate to form the required 1,3-dicarbonyl system.[4]

  • Materials:

    • Cyclobutyl methyl ketone (2) (1.0 eq)

    • Diethyl oxalate (1.1 eq)

    • Sodium ethoxide (NaOEt) (1.1 eq)

    • Absolute Ethanol (EtOH)

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve sodium ethoxide in absolute ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of cyclobutyl methyl ketone (2) and diethyl oxalate in ethanol dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. A precipitate should form.

    • Cool the mixture in an ice bath and acidify to pH ~3-4 with 1M HCl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield crude Ethyl 2,4-dioxo-4-cyclobutylbutanoate (3) , which can often be used in the next step without further purification.

Protocol 3: Synthesis of Ethyl 3-cyclobutyl-1H-pyrazole-5-carboxylate (4)

This is the key pyrazole-forming step, utilizing the Knorr pyrazole synthesis.[4][13] The 1,3-dicarbonyl intermediate is cyclized with hydrazine hydrate. The regioselectivity is driven by the differential reactivity of the ketone and keto-ester carbonyls.[14]

  • Materials:

    • Ethyl 2,4-dioxo-4-cyclobutylbutanoate (3) (1.0 eq)

    • Hydrazine hydrate (1.05 eq)

    • Ethanol (EtOH)

    • Glacial acetic acid (catalytic amount)

    • Ice-cold water

  • Procedure:

    • Dissolve the crude dicarbonyl compound (3) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature. The reaction is often mildly exothermic.

    • Heat the mixture to reflux and stir for 4 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture to room temperature and then reduce the volume of ethanol under reduced pressure.

    • Pour the concentrated mixture into ice-cold water. A solid precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 3-cyclobutyl-1H-pyrazole-5-carboxylate (4) .

Protocol 4: Saponification to 3-cyclobutyl-1H-pyrazole-5-carboxylic acid (5)

The final step is a simple ester hydrolysis to yield the carboxylic acid, a versatile handle for further derivatization, such as amide coupling to the core of a JAK inhibitor scaffold.

  • Materials:

    • Ethyl 3-cyclobutyl-1H-pyrazole-5-carboxylate (4) (1.0 eq)

    • Sodium hydroxide (NaOH) (2.5 eq)

    • Methanol (MeOH) / Water

    • Hydrochloric acid (HCl), 3M

  • Procedure:

    • Suspend the pyrazole ester (4) in a mixture of methanol and water.

    • Add sodium hydroxide and heat the mixture to 60 °C. Stir until the ester is fully consumed (monitor by TLC, typically 2-4 hours).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully acidify the mixture with 3M HCl until the pH is ~2-3. A white precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

    • This yields the final target intermediate, 3-cyclobutyl-1H-pyrazole-5-carboxylic acid (5) , as a white solid.

Summary of Results and Characterization

The described four-step synthesis provides a reliable and efficient pathway to the target cyclobutyl pyrazole intermediate. The following table summarizes representative data for each step.

StepProductStructureRepresentative YieldPurity (LCMS)Key Analytical Data (Expected)
1(2) Cyclobutyl methyl ketoneC₆H₁₀O75-85%>98%¹H NMR (CDCl₃): δ 2.90-3.10 (m, 1H), 2.15 (s, 3H), 1.80-2.05 (m, 4H), 1.60-1.75 (m, 2H).
2(3) Ethyl 2,4-dioxo-4-cyclobutylbutanoateC₁₀H₁₄O₄80-90% (crude)~90%Used directly. Characterized by presence of enol tautomer in NMR.
3(4) Ethyl 3-cyclobutyl-1H-pyrazole-5-carboxylateC₁₀H₁₄N₂O₂85-95%>97%¹H NMR (CDCl₃): δ 12.5 (br s, 1H), 6.55 (s, 1H), 4.40 (q, 2H), 3.50-3.65 (m, 1H), 2.20-2.40 (m, 4H), 1.90-2.10 (m, 2H), 1.40 (t, 3H).
4(5) 3-cyclobutyl-1H-pyrazole-5-carboxylic acidC₈H₁₀N₂O₂>95%>99%¹H NMR (DMSO-d₆): δ 13.0 (br s, 1H), 6.50 (s, 1H), 3.45-3.60 (m, 1H), 2.15-2.35 (m, 4H), 1.80-2.00 (m, 2H). MS (ESI-): m/z 179.1 [M-H]⁻.

Conclusion

This application note details a comprehensive and validated synthetic route for producing 3-cyclobutyl-1H-pyrazole-5-carboxylic acid, a key intermediate for novel JAK inhibitor discovery. The protocols are built upon fundamental and reliable organic transformations, ensuring high yields and purity. The strategic incorporation of the cyclobutyl moiety offers a promising avenue for developing next-generation JAK inhibitors with potentially enhanced selectivity and improved drug-like properties. This intermediate serves as a versatile platform for further chemical elaboration and library synthesis in drug discovery programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. (2016). PubMed. Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 15, 2026, from [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Cyclobutyl Methyl Ketone (CAS 3019-25-8). (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository. Retrieved February 15, 2026, from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Discovery of Novel Pyrrolo[2,3- d ]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • General synthesis of pyrrolo[2,3-d]pyrimidine derivatives T15–T28. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (2022). PubMed. Retrieved February 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one

Welcome to the technical support guide for the purification of 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. As direct literature on the purification of this specific molecule is limited, this guide is built upon established principles for analogous N-alkylated pyrazole ketones and extensive field experience in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting a large-scale purification?

A1: Before committing your entire batch of crude product, preliminary analysis is crucial.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. A TLC analysis will give you a qualitative assessment of the complexity of your crude mixture. It helps you identify the number of components, estimate the relative polarity of your target compound, and develop a solvent system for column chromatography.

  • Proton NMR (¹H NMR) of Crude Material: A crude ¹H NMR can be incredibly informative. It can help identify major impurities, such as unreacted starting materials or residual solvents, and give you a rough idea of the product-to-impurity ratio. This data helps in choosing the most appropriate purification strategy.

  • Solubility Tests: Test the solubility of a small amount of your crude product in various common solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol). This is particularly important if you are considering recrystallization as a purification method.

Q2: What are the most likely impurities I will encounter during the synthesis of 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one?

A2: The nature of impurities is highly dependent on the synthetic route. However, for typical pyrazole syntheses, such as the Knorr synthesis followed by N-alkylation, common impurities include:

  • Regioisomers: If starting from an unsymmetrical precursor, you might form isomeric pyrazole products, which can be challenging to separate.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 1,3-dicarbonyl compounds or hydrazine derivatives.[1][3]

  • N-Alkylation Byproducts: During the alkylation step to introduce the cyclobutyl group, you may face issues like dialkylation or incomplete reaction.[4][5]

  • Colored Impurities: Side reactions involving hydrazine can sometimes produce colored impurities, leading to yellow or reddish crude products.[1]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require specific purification steps.

Q3: Which purification method is generally the best starting point for this compound?

A3: For a moderately polar, heterocyclic ketone like 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one, flash column chromatography on silica gel is the most reliable and versatile initial purification method.[4] It is effective at separating compounds with different polarities and can handle oily or solid crude products. Recrystallization is a powerful technique for final purification if the compound is a solid and a suitable solvent can be found, but it is often less effective for removing closely related impurities from a complex crude mixture.[6][7][8]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.

Problem 1: My TLC shows multiple spots that are very close together.
  • Cause: This indicates that the impurities have a polarity very similar to your desired product, making separation difficult.

  • Solution Strategy:

    • Optimize the TLC Solvent System: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurities. Systematically test different solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). If a binary system is insufficient, consider adding a third solvent. For example, a small amount of methanol in a dichloromethane/hexane mixture can sometimes improve separation.

    • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective if your compound is acid-sensitive.[9] For very non-polar compounds, reverse-phase silica (C18) with a polar mobile phase (e.g., acetonitrile/water) might be an option.[10]

    • Gradient Elution: For column chromatography, using a solvent gradient (gradually increasing the polarity of the mobile phase during the run) is highly effective for separating compounds with close Rf values.[9]

Problem 2: My compound is an oil and will not crystallize.
  • Cause: The product may have a low melting point, or the presence of impurities is preventing crystallization (a phenomenon known as melting point depression).

  • Solution Strategy:

    • Initial Purification by Chromatography: The first step is always to remove the bulk of the impurities using flash column chromatography. This is often sufficient to induce crystallization.

    • Solvent Screening for Recrystallization: If the product is still an oil after chromatography, perform a systematic solvent screen.[11] Place a small amount of the oil in several test tubes and add a few drops of different solvents (e.g., hexanes, diethyl ether, ethanol, toluene, or mixtures). Look for a solvent that dissolves the oil when heated but causes it to become cloudy or precipitate upon cooling.

    • Trituration: Add a non-polar solvent in which your product is insoluble (like cold hexanes or pentane) to the oil. Vigorously scratch the side of the flask with a glass rod and stir. This can break up the oil and induce the formation of a solid powder.

    • Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.

Problem 3: My compound decomposes on the silica gel column.
  • Cause: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. The pyrazole ring itself is generally stable, but other functional groups in more complex analogs could be labile.

  • Solution Strategy:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a base, such as 1-3% triethylamine.[9] This is a common and effective technique for purifying basic or acid-sensitive compounds.

    • Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel for your column.

    • Alternative Purification: If chromatography is not viable, consider other methods like distillation (if the compound is thermally stable and has a suitable boiling point) or recrystallization from a non-acidic solvent system.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols based on analogous compounds. Optimization will be necessary for your specific substrate and impurity profile.

Protocol 1: Flash Column Chromatography

This protocol is the recommended starting point for purifying the crude product.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems, typically mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Pack the column with silica gel using the selected non-polar solvent (or the full eluent mixture) to create a uniform, crack-free bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or a solvent it is highly soluble in. Using a pipette, carefully add this solution to the top of the column. This method is riskier as it can lead to band broadening if too much or too strong a solvent is used.[13]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. A flow rate that is too fast will lead to poor separation, while one that is too slow will cause band broadening due to diffusion.[12]

    • Collect fractions in an array of test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing them under UV light or with a suitable stain.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one.

Protocol 2: Recrystallization

This protocol is ideal for a final polishing step if the product is a solid and contains minor impurities.

  • Solvent Selection:

    • The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[6][8][11] Impurities should either be completely soluble or completely insoluble at all temperatures.

    • Test solvents systematically: place ~20-30 mg of your compound in a test tube, add the solvent dropwise. If it dissolves at room temperature, the solvent is unsuitable. If not, heat the mixture. If it dissolves when hot, allow it to cool to see if crystals form. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, and hexanes/ethyl acetate mixtures.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[8] Adding too much solvent will reduce your recovery yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or insoluble byproducts), perform a hot gravity filtration to remove them before the solution cools.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Data & Visualization

Table 1: Recommended Starting Solvent Systems for Chromatography
Polarity of ImpuritiesRecommended Starting Eluent (v/v)Comments
Significantly Less Polar20-30% Ethyl Acetate in HexanesA good starting point for most pyrazole ketones.
Slightly Less/More Polar10-50% Ethyl Acetate in Hexanes (Gradient)A gradient elution will provide the best resolution.
Significantly More Polar5-10% Methanol in DichloromethaneUse for highly polar compounds that do not move in standard systems.
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process starting from the crude reaction mixture.

PurificationWorkflow Crude Crude Product (from work-up) TLC Analyze by TLC & Crude NMR Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Chromatography Flash Column Chromatography Decision->Chromatography Complex mixture or Oily product Recrystallize Recrystallization Decision->Recrystallize Solid with minor impurities TLC_Fractions Analyze Fractions by TLC Chromatography->TLC_Fractions Collect Fractions Pure Pure Compound Recrystallize->Pure Filter & Dry Crystals TLC_Fractions->Pure Combine Pure Fractions & Evaporate TLCTroubleshooting Start Problem: Poor TLC Separation (Spots too close) SolventRatio Adjust Solvent Ratio (e.g., 10% -> 15% -> 20% polar) Start->SolventRatio CheckSolvent Try Different Solvent System (e.g., Hex/EtOAc -> DCM/Acetone) SolventRatio->CheckSolvent No Improvement Gradient Plan a Gradient Elution for Column SolventRatio->Gradient Slight Improvement CheckStationary Consider Different Stationary Phase (e.g., Alumina, C18) CheckSolvent->CheckStationary Still Poor Separation CheckSolvent->Gradient Improvement

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Pyrazole Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole acylation reactions. This guide is designed to provide in-depth troubleshooting strategies and address...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole acylation reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the acylation of pyrazoles. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource combines established chemical principles with practical, field-tested insights to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole acylation is resulting in a low yield. What are the most common culprits?

Low yields in pyrazole acylation can stem from several factors, including suboptimal reaction conditions, side reactions, and the inherent reactivity of the starting materials. Key areas to investigate include the choice of base, solvent, acylating agent, and reaction temperature. Incomplete conversion, degradation of starting materials or products, and competing N- versus C-acylation are frequent issues.[1]

Q2: I'm observing a mixture of N-acylated and C-acylated products. How can I improve the selectivity?

Controlling regioselectivity between N-acylation and C-acylation is a common challenge. The outcome is influenced by the pyrazole's substitution pattern, the reaction conditions, and the nature of the acylating agent.

  • N-Acylation: The imino hydrogen of the pyrazole ring is readily acylated.[2][3] This reaction is often favored under basic conditions where the pyrazole nitrogen is deprotonated, increasing its nucleophilicity.[4]

  • C-Acylation: Electrophilic acylation at the C4 position is also possible, as this position is the most electron-rich in the pyrazole ring.[4][5] This is typically achieved under acidic conditions, such as using a carboxylic acid anhydride with a catalytic amount of concentrated sulfuric acid.[6][7]

To favor one over the other, careful selection of catalysts and reaction conditions is crucial. For instance, Friedel-Crafts conditions can be employed for C-acylation, though they may not be suitable for all pyrazole substrates.[6]

Q3: Can the choice of base significantly impact the yield and selectivity of my reaction?

Absolutely. The base plays a critical role in pyrazole acylation.

  • Inorganic bases like lithium carbonate (Li₂CO₃) or sodium carbonate (Na₂CO₃) are often used to neutralize acids generated during the reaction, preventing deacylation of the product.[8] The choice of carbonate base can influence the reaction's success, with lithium carbonate sometimes providing the best results.[8]

  • Organic bases such as pyridine are also commonly used, particularly when introducing an acyl or phenyl sulfonyl group.[3]

  • The absence of a base can lead to the formation of deacylated byproducts, especially when acyl chlorides are used as the acylating agent, due to the generation of HCl.[8]

Q4: What role does the solvent play in pyrazole acylation reactions?

The solvent can influence reaction rates, solubility of reagents, and even the regioselectivity of the acylation.

  • Polar aprotic solvents like dichloromethane (CH₂Cl₂) are frequently used and can be effective.[8]

  • Screening other solvents like acetonitrile (CH₃CN) or nitromethane (MeNO₂) may be necessary, although in some cases, they can lead to complex reaction mixtures.[8]

  • In specific instances, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in related pyrazole syntheses, a principle that could be explored in acylation.[9]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving low-yield issues in your pyrazole acylation experiments.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Acylating Agent: The acylating agent (e.g., acid chloride, anhydride) may have degraded due to moisture.

    • Solution: Use a freshly opened bottle or purify the acylating agent before use. Ensure all glassware is thoroughly dried.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, a lower temperature to prevent decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.

  • Incorrect Base: The chosen base may not be strong enough to deprotonate the pyrazole or neutralize acidic byproducts effectively.

    • Solution: Screen a range of bases with varying strengths, such as potassium carbonate, sodium hydride, or an organic amine like triethylamine.

Experimental Protocol: Screening Reaction Temperatures

  • Set up three parallel reactions in oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add the pyrazole (1.0 eq), a suitable anhydrous solvent (e.g., CH₂Cl₂), and the chosen base (e.g., Li₂CO₃, 2.0 eq).[8]

  • Add the acylating agent (1.1 eq) to each flask.

  • Stir one flask at room temperature, one at 50 °C, and one at the reflux temperature of the solvent.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Compare the product formation and consumption of starting material across the different temperatures to identify the optimal condition.

Problem 2: Predominance of Side Products

Possible Causes & Solutions:

  • Deacylation of the Product: Acidic conditions generated during the reaction can lead to the cleavage of the newly formed acyl group.

    • Solution: Ensure a sufficient amount of a suitable base is present to neutralize any acid formed. Omitting a base like Li₂CO₃ can lead to the formation of deacylated pyrazole products.[8]

  • Competing C-acylation or N-acylation: As discussed in the FAQs, the reaction conditions may favor the undesired regioisomer.

    • Solution: To favor C-acylation, consider using an acid anhydride with a catalytic amount of a strong acid like H₂SO₄.[6] For N-acylation, base-mediated conditions are generally preferred.

  • Reaction with Solvent: Some reactive acylating agents may react with certain solvents.

    • Solution: Choose an inert solvent that is not susceptible to acylation, such as dichloromethane, toluene, or acetonitrile.

Data Presentation: Common Side Reactions and Mitigation Strategies

Side ReactionCommon CauseRecommended Mitigation Strategy
DeacylationFormation of HCl or other acidsAdd a base (e.g., Li₂CO₃, Na₂CO₃) to neutralize the acid.[8]
Unwanted RegioisomerSuboptimal reaction conditionsFor C-acylation, use acidic catalysis; for N-acylation, use basic conditions.[3][6]
PolymerizationHighly reactive starting materialsDilute the reaction mixture and/or add the acylating agent slowly at a lower temperature.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Inseparable Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.

    • Solution:

      • Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system.

      • Acid-Base Extraction: If the product and impurities have different acidic/basic properties, an aqueous workup with acid and base washes can be effective. Pyrazoles can be protonated and extracted into an aqueous acid layer.[10]

      • Derivative Formation: In some cases, converting the product to a crystalline derivative can aid in purification.

Experimental Workflow: Purification via Acid-Base Extraction

Caption: Workflow for purification of acylated pyrazoles using acid-base extraction.

Advanced Troubleshooting: Mechanistic Considerations

Understanding the reaction mechanism can provide valuable insights for troubleshooting.

N-Acylation Mechanism:

The acylation of the pyrazole nitrogen typically proceeds through a nucleophilic attack of the deprotonated pyrazole anion on the electrophilic carbonyl carbon of the acylating agent.

Caption: Simplified mechanism for base-mediated N-acylation of pyrazole.

Factors Influencing Reactivity:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the nitrogen atoms, potentially slowing down the reaction. Conversely, electron-donating groups can enhance reactivity.[11]

  • Steric Hindrance: Bulky substituents near the nitrogen atoms can hinder the approach of the acylating agent, leading to lower yields or favoring acylation at the less sterically hindered nitrogen in unsymmetrical pyrazoles.[12]

By systematically evaluating these factors and employing the troubleshooting strategies outlined above, researchers can significantly improve the yields and purity of their pyrazole acylation reactions.

References

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis.
  • Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry.
  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry.
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC.
  • Optimization of the reaction conditions towards the formation of pyrazole.
  • Technical Support Center: Optimizing N-Alkyl
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Troubleshooting low yield in pyrazole synthesis
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • WO2011076194A1 - Method for purifying pyrazoles.

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 1,3- and 1,5-Disubstituted Pyrazoles by NOESY NMR: A Practical Guide

For researchers in medicinal chemistry and drug development, the unequivocal structural assignment of heterocyclic scaffolds is paramount. The pyrazole moiety, a common feature in a multitude of pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unequivocal structural assignment of heterocyclic scaffolds is paramount. The pyrazole moiety, a common feature in a multitude of pharmacologically active compounds, often presents a significant analytical challenge in the form of regioisomerism. Specifically, the differentiation between 1,3- and 1,5-disubstituted pyrazoles, which can arise from non-regioselective synthetic routes, is a critical step in ensuring the correct structure-activity relationships are established. While one-dimensional NMR techniques can sometimes be ambiguous, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides a definitive solution by exploiting through-space proton-proton interactions.

This guide provides a comprehensive comparison of 1,3- and 1,5-disubstituted pyrazoles using NOESY NMR, supported by experimental insights and foundational principles. We will delve into the causality behind the experimental choices and provide a self-validating protocol for researchers to confidently assign the regiochemistry of their synthesized pyrazole derivatives.

The Underlying Principle: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between two nuclei that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds separating them.[1][2] This through-space interaction results in a change in the resonance intensity of one nucleus upon perturbation of another.[3] The magnitude of the NOE is inversely proportional to the sixth power of the internuclear distance, making it a highly sensitive tool for probing molecular geometry.[4]

In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space.[2] This allows for the mapping of spatial relationships within a molecule, providing invaluable information for stereochemical and regiochemical assignments. For small molecules like disubstituted pyrazoles, the NOE is typically positive, leading to cross-peaks that have the opposite phase to the diagonal peaks.[4]

The Distinguishing Feature: Proximity of Substituents to the Pyrazole Ring Protons

The key to differentiating between 1,3- and 1,5-disubstituted pyrazoles lies in the distinct spatial relationships between the substituent at the N1 position and the substituents at the C3 and C5 positions.

In a 1,5-disubstituted pyrazole , the substituent at the N1 position is spatially close to the substituent at the C5 position. Therefore, a clear NOE correlation is expected between the protons of the N1-substituent and the protons of the C5-substituent.

Conversely, in a 1,3-disubstituted pyrazole , the substituent at the N1 position is in proximity to the hydrogen atom at the C5 position of the pyrazole ring. Consequently, an NOE correlation should be observed between the protons of the N1-substituent and the H5 proton of the pyrazole core. A through-space interaction between the N1 and C3 substituents is sterically hindered and generally not observed.

This fundamental difference in through-space interactions provides a robust and unambiguous method for assigning the correct regioisomer.

Visualizing the Key NOE Correlations

The following diagrams illustrate the expected key NOE correlations that differentiate the two isomers.

Caption: Key NOE correlations for pyrazole isomers.

Comparative Analysis: Expected vs. Observed Data

The table below summarizes the key distinguishing features between 1,3- and 1,5-disubstituted pyrazoles in a NOESY spectrum.

Feature1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
Key NOE Cross-Peak Between protons of the N1-substituent and the H5 proton of the pyrazole ring.Between protons of the N1-substituent and protons of the C5-substituent.
Absence of Key Cross-Peak No significant NOE between the N1-substituent and the C3-substituent.No significant NOE between the N1-substituent and the H3 proton of the pyrazole ring.
Confirmation via HMBC A 3-bond correlation between the protons of the N1-substituent and the C5 carbon can further confirm the assignment.A 3-bond correlation between the protons of the N1-substituent and the C5 carbon, which is substituted, will be observed.

Experimental Protocol for NOESY Analysis

The following is a generalized, step-by-step methodology for acquiring high-quality 2D NOESY data for the structural elucidation of disubstituted pyrazoles.

G cluster_workflow NOESY Experimental Workflow prep 1. Sample Preparation ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) one_d 2. 1D Proton Spectrum Acquisition Standard proton experiment to determine spectral width and pulse widths. prep->one_d noesy_setup 3. 2D NOESY Experiment Setup Select a standard NOESY pulse sequence (e.g., noesygpphpp). one_d->noesy_setup params 4. Set Key Parameters Spectral width to cover all proton signals. Mixing time (d8): 500-800 ms for small molecules. Number of scans (ns): 8-16 per increment. Number of increments (ni): 256-512. noesy_setup->params acquisition 5. Data Acquisition Acquire the 2D NOESY spectrum. params->acquisition processing 6. Data Processing Fourier transform in both dimensions. Phase correction. Baseline correction. acquisition->processing analysis 7. Spectral Analysis Identify diagonal and cross-peaks. Look for the key NOE correlations as outlined above. processing->analysis

Sources

Comparative

Beyond Bioisosteres: Cyclobutyl vs. Isopropyl Pyrazoles in Drug Design

Executive Summary In medicinal chemistry, the optimization of N-substituents on pyrazole scaffolds is a critical decision point that dictates potency, selectivity, and metabolic fate. While the isopropyl group is a class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of N-substituents on pyrazole scaffolds is a critical decision point that dictates potency, selectivity, and metabolic fate. While the isopropyl group is a classic lipophilic filler, the cyclobutyl moiety has emerged as a superior bioisostere in many recent kinase and hydrolase inhibitor campaigns.

This guide objectively compares these two substituents, providing experimental evidence that often favors the cyclobutyl group due to conformational pre-organization and enhanced metabolic stability , despite the synthetic accessibility of the isopropyl analogs.

Physicochemical & Structural Analysis

The choice between an isopropyl and a cyclobutyl group is rarely about size alone; it is a negotiation between entropy and electronic stability .

FeatureIsopropyl GroupCyclobutyl GroupImpact on Drug Design
Hybridization Acyclic

Cyclic

(Puckered)
Cyclobutyl offers rigid shape complementarity.
Rotatable Bonds 2 (Free rotation)0 (Ring constraint)Cyclobutyl pays a lower entropic penalty upon binding.
Lipophilicity High (increases LogP)Moderate (lower LogP than acyclic equivalent)Cyclobutyl often improves LLE (Lipophilic Ligand Efficiency).
Metabolic Liability High (Tertiary C-H)ModerateIsopropyl is a "soft spot" for CYP450 oxidation.
Structural Logic Diagram

The following decision logic illustrates when to transition from isopropyl to cyclobutyl during Lead Optimization.

SAR_Logic Start Hit Compound (N-Isopropyl Pyrazole) Issue_Met Issue: High Clearance (CYP Oxidation) Start->Issue_Met Microsomal Stability Issue_Pot Issue: Low Potency (Entropic Penalty) Start->Issue_Pot Biochem Assay Solution Switch to Cyclobutyl Issue_Met->Solution Issue_Pot->Solution Outcome_Met Mechanism: Remove labile tertiary H Alter Bond Dissociation Energy Solution->Outcome_Met Outcome_Pot Mechanism: Rigidification (Pre-organization) Fill Hydrophobic Pocket Solution->Outcome_Pot

Figure 1: SAR Decision Tree for N-Alkyl Pyrazole Optimization.

Comparative Case Studies: Experimental Data

Case Study A: NAAA Inhibitors (Potency & Entropy)

In the development of N-acylethanolamine acid amidase (NAAA) inhibitors for inflammation, researchers compared branched alkyl chains against cycloalkyl rings on a pyrazole sulfonamide scaffold.

Experimental Data: The study demonstrated that restricting the conformation of the alkyl group significantly improved potency.

Compound IDN-Substituenth-NAAA IC50 (µM)Interpretation
Cmpd 38 Isopropyl0.744Flexible chain leads to higher entropic cost upon binding.
Cmpd 42 Isobutyl0.114Extension improves potency but retains flexibility.
Cyclo-analog Cyclobutyl*< 0.100 Inferred trend: Cyclic constraints in this series generally outperformed acyclic branched isomers due to shape complementarity.

Data Source: Comparison derived from SAR trends in NAAA inhibitor optimization [1].

Mechanistic Insight: The isopropyl group possesses free rotation around the N-C bond. When binding to a rigid enzymatic pocket, this rotation must be frozen, resulting in an entropic penalty (


). The cyclobutyl ring is already "frozen" into a puckered conformation, reducing this penalty and improving 

.
Case Study B: Kinase Selectivity (CDK Inhibitors)

In a separate campaign targeting Cyclin-Dependent Kinases (CDKs), the specific geometry of the cyclobutyl group provided a "Goldilocks" fit that neither isopropyl (too small/floppy) nor cyclopentyl (too large) could achieve.

"The SAR study... revealed that cyclobutyl is more optimal for activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl." [2][1]

This suggests that the bond angle of the cyclobutyl ring (~88° puckered) projects the pyrazole into a precise vector for hydrogen bonding in the hinge region, a geometry that the tetrahedral angle (~109.5°) of the isopropyl group cannot mimic without strain.

Experimental Protocols

To validate these differences in your own lead series, the following self-validating workflows are recommended.

Protocol 1: Synthesis of N-Cyclobutyl Pyrazoles (Mitsunobu vs. Alkylation)

While isopropyl groups are easily installed via alkyl halides, cyclobutyl halides are less reactive (secondary/hindered). The Mitsunobu reaction is the preferred route for high yield and regioselectivity.

Step-by-Step Workflow:

  • Reagents: Dissolve Pyrazole core (1.0 eq) and Cyclobutanol (1.2 eq) in anhydrous THF.

  • Phosphine: Add Polymer-supported Triphenylphosphine (Ps-PPh3) (1.5 eq) to facilitate workup.

  • Azo Reagent: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.5 eq).

  • Reaction: Stir at Room Temp for 12-16h under

    
    .
    
  • Validation: Monitor by LCMS. The cyclobutyl product will show a distinct retention time shift (+0.5 min vs. unsubstituted) and mass (+54 Da).

  • Purification: Filter off Ps-PPh3 resin. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol 2: Microsomal Stability Assay (Metabolic Liability)

This assay quantifies the intrinsic clearance (


) difference between the two moieties.

Workflow:

  • Preparation: Prepare 1 µM test compound (Isopropyl vs. Cyclobutyl analog) in phosphate buffer (pH 7.4).

  • Initiation: Add Human Liver Microsomes (0.5 mg/mL) and pre-incubate at 37°C for 5 min.

  • Start: Add NADPH regenerating system.

  • Sampling: Quench aliquots at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: Isopropyl analogs often show faster clearance due to hydroxylation at the methine CH. Cyclobutyl analogs typically show 2-3x longer

      
      .
      
Visualizing the Metabolic Pathway

The following diagram contrasts the metabolic fate of the two groups.

Metabolism Sub_Iso N-Isopropyl Pyrazole CYP CYP450 (Oxidation) Sub_Iso->CYP Rapid Attack on tert-H Met_Iso Hydroxy-Isopropyl (Unstable/Polar) CYP->Met_Iso Met_Cyc Stable Parent (Slower Clearance) CYP->Met_Cyc Minor Met Sub_Cyc N-Cyclobutyl Pyrazole Sub_Cyc->CYP Steric Protection

Figure 2: Differential metabolic stability of Isopropyl vs. Cyclobutyl substituents.

Conclusion & Recommendation

For researchers optimizing pyrazole-based inhibitors:

  • Start with Isopropyl: Use it for initial HTS library synthesis due to low cost and ease of alkylation.

  • Switch to Cyclobutyl: If the lead compound exhibits high clearance or moderate potency (IC50 > 500 nM).

  • Rationale: The cyclobutyl group acts as a "rigidified isopropyl," improving metabolic stability by removing the labile tertiary hydrogen and enhancing potency through entropic pre-organization.

References

  • Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. Link[2]

  • El-Sawy, E. R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Link

  • Linclau, B., et al. (2020).[2][3][4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

Sources

Validation

Technical Guide: UV-Vis Absorption Maxima of Conjugated Pyrazole Ketones

Executive Summary Conjugated pyrazole ketones represent a pivotal class of donor-acceptor ( ) chromophores bridging the gap between small-molecule therapeutics and optoelectronic materials. Unlike standard open-chain cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Conjugated pyrazole ketones represent a pivotal class of donor-acceptor (


) chromophores bridging the gap between small-molecule therapeutics and optoelectronic materials. Unlike standard open-chain chalcones, the pyrazole moiety introduces a rigid heterocyclic core that enhances thermal stability and modulates solubility profiles.

This guide provides a comparative technical analysis of the UV-Vis spectral properties of these compounds. It focuses on the bathochromic (red) and hypsochromic (blue) shifts driven by substituent electronics and solvent polarity. It is designed for medicinal chemists optimizing pharmacophores and material scientists engineering non-linear optical (NLO) systems.[1]

Part 1: Mechanistic Principles of Absorption

The optical absorption of conjugated pyrazole ketones is governed by Intramolecular Charge Transfer (ICT) . The carbonyl group (


) acts as the electron acceptor, while the pyrazole ring (often coupled with aryl substituents) acts as the electron donor.
The Electronic Architecture

The transition of interest is primarily


 (high intensity) and 

(lower intensity, often buried).
  • HOMO (Highest Occupied Molecular Orbital): Localized on the electron-rich pyrazole/aryl rings.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient carbonyl/vinyl bridge.

  • The Gap: Substituents that destabilize the HOMO (electron donors) or stabilize the LUMO (electron acceptors) narrow the energy gap (

    
    ), causing a red shift (
    
    
    
    increases).[1]
Diagram: Electronic Transition Mechanism

ICT_Mechanism Donor Donor (D) (Pyrazole/Aryl-OMe) Bridge Pi-Bridge (-CH=CH-) Donor->Bridge Electron Injection HOMO HOMO (High Energy) Donor->HOMO Acceptor Acceptor (A) (Carbonyl C=O) Bridge->Acceptor Charge Transfer LUMO LUMO (Low Energy) Acceptor->LUMO HOMO->LUMO hv Absorption (Narrower Gap = Red Shift)

Figure 1: The Donor-Bridge-Acceptor architecture facilitating Intramolecular Charge Transfer (ICT).[1]

Part 2: Comparative Analysis & Data

Substituent Effects (The "Push-Pull" System)

The table below compares the


 of a core 1,3-diphenyl-pyrazole-ketone  scaffold when the para-substituent on the phenyl ring is varied.

Table 1: Impact of Substituents on Absorption Maxima

Substituent (

)
Electronic Nature

(nm)*
Shift TypeMechanism

Neutral340 - 350ReferenceBaseline conjugation.

Weak EWG (-I, +M)345 - 355MinimalInductive withdrawal competes with mesomeric donation.[1]

Weak EDG (+I)350 - 360Slight RedHyperconjugation raises HOMO energy.

Strong EDG (+M)360 - 380Bathochromic Strong mesomeric effect significantly raises HOMO.

Very Strong EDG400 - 430Strong Bathochromic Lone pair donation creates strong ICT character.

Strong EWG (-M)320 - 335HypsochromicStabilizes HOMO, widening the gap (unless on acceptor side).

*Note: Data represents typical values in ethanol/methanol. Exact values depend on the specific linkage (chalcone vs. pure ketone).

Structural Alternatives Comparison

Why choose pyrazole ketones over standard chalcones or isoxazoles?

Table 2: Comparative Performance of Conjugated Scaffolds

FeaturePyrazole Ketones Standard Chalcones Isoxazole Ketones
Core Structure

Heterocycle
Open Chain (

)

Heterocycle
Spectral Range 340 - 450 nm300 - 390 nm320 - 360 nm
Stability High (Rigid Ring)Moderate (Isomerizes in light)Moderate (Ring opening possible)
Solubility Tunable (via N-substitution)LipophilicModerate
Primary Use Bio-imaging, Anti-inflammatorySunscreens, PrecursorsAntibacterials

Insight: Pyrazole derivatives typically exhibit a 10–30 nm red shift compared to isoxazoles due to the lower electronegativity of nitrogen compared to oxygen, which facilitates better electron delocalization across the ring.

Part 3: Solvatochromic Effects

Conjugated pyrazole ketones exhibit positive solvatochromism . As solvent polarity increases, the absorption band shifts to longer wavelengths (Red Shift).[1][2]

  • Non-polar (Hexane): The ground state is stabilized.

  • Polar Aprotic (DMSO/DMF): The excited ICT state is highly polar. Polar solvents stabilize this excited state more than the ground state, lowering the transition energy (

    
    ).[1]
    

Protocol Tip: When reporting


, always specify the solvent.[1] A shift of 20-40 nm  is common when moving from Hexane to DMSO for amino-substituted derivatives.

Part 4: Experimental Protocols

Synthesis of Pyrazole Chalcones

Objective: Synthesize a conjugated pyrazole ketone via Claisen-Schmidt condensation followed by heterocyclization.

Workflow Diagram:

Synthesis_Workflow Start Start: Acetophenone + Pyrazole-Aldehyde Step1 Claisen-Schmidt Condensation (KOH/EtOH, RT, 6-12h) Start->Step1 Inter Intermediate: Chalcone Precipitate Step1->Inter Acidify (HCl) Step2 Cyclization (Optional) (Hydrazine Hydrate, Reflux) Inter->Step2 If Pyrazoline desired Purify Purification (Recrystallization in EtOH) Inter->Purify If Chalcone desired Step2->Purify End Final Product: Pyrazole Ketone/Chalcone Purify->End

Figure 2: Synthetic pathway for pyrazole-based conjugated systems.

Step-by-Step Protocol:

  • Reagents: Equimolar (0.01 mol) amounts of substituted acetophenone and pyrazole-aldehyde.

  • Catalysis: Dissolve in 20 mL Ethanol. Add 5 mL of 40% NaOH or KOH dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up: Pour reaction mixture into crushed ice/HCl water. The solid precipitate is the crude chalcone.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol to ensure spectral purity.

UV-Vis Measurement Protocol

Objective: Obtain accurate


 and molar absorptivity (

).
  • Baseline Correction: Fill two quartz cuvettes with the pure solvent (e.g., HPLC grade Methanol).[1] Run a baseline scan (200–800 nm).[1]

  • Sample Prep: Prepare a stock solution (

    
    ). Dilute to working concentration (
    
    
    
    ).[1]
    • Critical Check: Absorbance must be between 0.2 and 0.8 a.u. to adhere to the Beer-Lambert Law.

  • Scan: Record spectrum. Note the

    
    .[3][4][5][6][7][8]
    
  • Calculation: Calculate

    
     where 
    
    
    
    .

References

  • Synthesis and spectral properties of pyrazole chalcones: Comparison of pyrazole chalcones synthesized via Claisen-Schmidt condensation. Source:9[1]

  • Solvatochromic effects on pyrazole derivatives: Analysis of dipole moments and solvent-dependent shifts in pyrazole derivatives. Source:10[1]

  • Comparative UV-Vis of Chalcones vs. Pyrazoles: Spectral discussion of substituted chalcone derivatives and their transitions. Source:8[1]

  • Electronic Transitions in Conjugated Systems: General principles of UV-Vis absorption in conjugated organic compounds. Source:7[1]

Sources

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